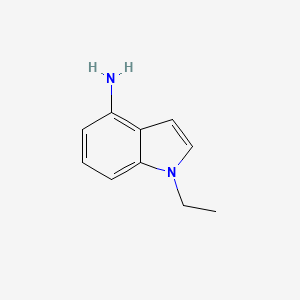

1-Ethyl-1H-indol-4-amine

説明

1-Ethyl-1H-indol-4-amine is an ethyl-substituted indole derivative with an amine group at the 4-position of the indole ring. Indole derivatives are widely explored for their biological activities, including kinase inhibition and antimicrobial properties, as seen in compounds like 4-(Indol-3-yl)thiazole-2-amines and phenyl indole inhibitors of p97 ATPase .

特性

CAS番号 |

1194974-09-8 |

|---|---|

分子式 |

C10H12N2 |

分子量 |

160.22 g/mol |

IUPAC名 |

1-ethylindol-4-amine |

InChI |

InChI=1S/C10H12N2/c1-2-12-7-6-8-9(11)4-3-5-10(8)12/h3-7H,2,11H2,1H3 |

InChIキー |

KDLRHIHDKFNMGN-UHFFFAOYSA-N |

正規SMILES |

CCN1C=CC2=C(C=CC=C21)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-1H-indol-4-amine typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach is the Buchwald-Hartwig amination, where an aryl halide reacts with an amine in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of indole derivatives often employs scalable methods such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity .

化学反応の分析

Types of Reactions: 1-Ethyl-1H-indol-4-amine undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles such as halogens or sulfonyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Halogens, sulfonyl chlorides.

Major Products: The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .

科学的研究の応用

1-Ethyl-1H-indol-4-amine has numerous applications in scientific research:

作用機序

The mechanism of action of 1-Ethyl-1H-indol-4-amine involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, modulating their activity. For instance, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission . The exact pathways and targets depend on the specific application and the structure of the derivative.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations at the 1-Position

- This compound is listed as a commercial product, indicating its utility in medicinal chemistry . Molecular Weight: ~146.2 g/mol (estimated from C9H10N2).

1-Ethyl-2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine (CAS 1249427-48-2)

Amine Group Positional Isomers

- 1H-Indol-1-amine (CAS 53406-38-5) Structural difference: Amine group at 1-position instead of 4-position. Impact: Altered electronic distribution and hydrogen-bonding capacity. This compound is a known synthetic intermediate, with eight literature references guiding its preparation . Molecular Weight: 132.17 g/mol (C8H8N2).

- 2-(1H-Indol-4-yl)ethanamine (CAS 16176-73-1) Structural difference: Ethylamine chain at 4-position instead of a simple amine. Molecular weight: 160.23 g/mol .

Functionalized Indole Derivatives

- N-{1-[4-(Methylsulfanyl)phenyl]ethyl}-1H-indol-5-amine Structural difference: Sulfur-containing substituent at the 5-position. Molecular weight: 282.40 g/mol (C17H18N2S) .

4-Fluoro-1H-indol-6-amine (CAS 885518-26-3)

Data Table: Key Properties of Comparable Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。